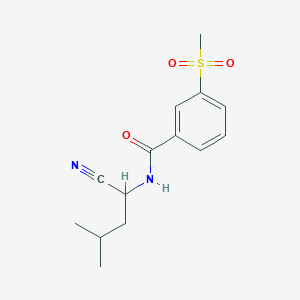

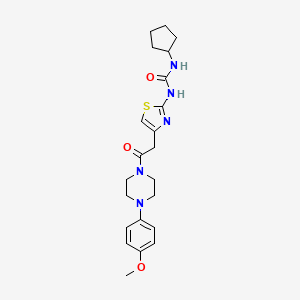

![molecular formula C10H10N4O3 B2777148 甲酸甲酯[4-(1H-四唑-1-基)苯氧基]乙酸酯 CAS No. 727674-96-6](/img/structure/B2777148.png)

甲酸甲酯[4-(1H-四唑-1-基)苯氧基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate” is a chemical compound that is part of the tetrazole family . Tetrazoles are known for their role in medicinal and pharmaceutical applications . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Another important application of tetrazoles is the preparation of imidoyl azides .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .科学研究应用

Cardiovascular Research

“Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate” derivatives have been investigated for their potential as angiotensin II receptor antagonists. These compounds play a crucial role in regulating cardiovascular homeostasis by influencing vascular resistance and blood volume. Specifically, they target the AT1 receptor subtype, which is involved in blood pressure regulation . These compounds may offer promising therapeutic options for hypertension and related cardiovascular conditions.

Antihypertensive Properties

Tetrazole derivatives, including those containing the methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate moiety, exhibit antihypertensive effects. Their ability to inhibit angiotensin converting enzyme (ACE) and modulate the renin–angiotensin system makes them potential candidates for managing high blood pressure .

Anticancer Research

While not directly related to methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, tetrazole-containing compounds have shown promise in cancer therapy. For instance, letrozole and anastrozole, both featuring a 1,2,4-triazole ring (a close relative of tetrazole), are FDA-approved for treating breast cancer in postmenopausal women . The bioisosteric properties of tetrazoles enhance lipophilicity and bioavailability, making them attractive for drug design .

Material Chemistry

Beyond pharmacology, tetrazoles play a role in material chemistry due to their diverse properties. Researchers are intrigued by their near-pKa values, which make them nonclassical bioisosteres of carboxylic acids. This property has implications for drug design and material science .

作用机制

Target of Action

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a complex compound with a unique molecular structure that allows it to interact with various targets. Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of chemical and biological properties .

Mode of Action

It’s known that the compound’s unique structure, featuring a tetrazole ring and a phenoxy acetate moiety, endows it with exceptional properties that make it a versatile tool in the hands of discerning researchers .

Biochemical Pathways

It’s known that compounds with similar structures can interact with various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

95%) can potentially impact its bioavailability .

Result of Action

It’s known that compounds with similar structures can exhibit significant cytotoxic effects .

Action Environment

It’s known that the compound’s distinct chemical structure can be utilized to formulate potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity, suggesting that it may be effective in various environmental conditions .

安全和危害

未来方向

In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents , as well as when used as promoters in the synthesis of oligonucleotides . It was agreed that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy . This suggests that tetrazoles and their derivatives will continue to play a significant role in various fields, especially in medicinal and pharmaceutical applications .

属性

IUPAC Name |

methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXHVYRSWXXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

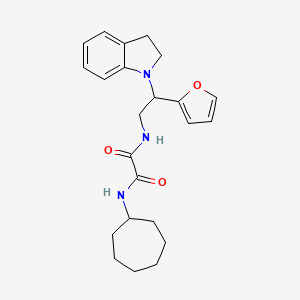

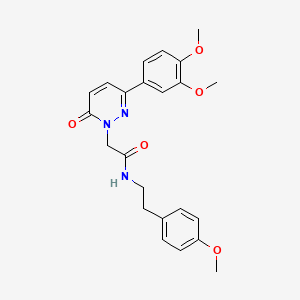

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)

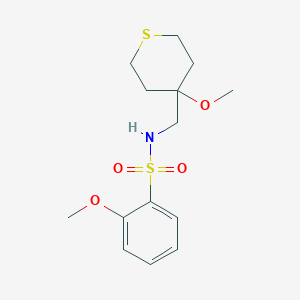

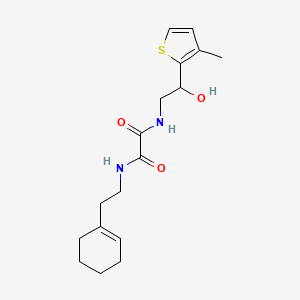

![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)